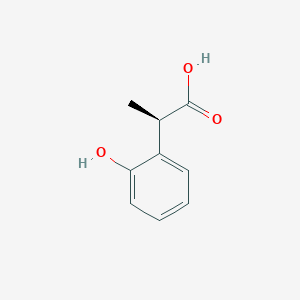
2-(2-Hydroxyphenyl)propanoic acid, (2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chemical Synthesis: One common method for synthesizing 2-(2-Hydroxyphenyl)propanoic acid, (2R)-, involves the reaction of phenol with propionic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.
Biocatalytic Synthesis: Another approach involves the use of enzymes or microorganisms to catalyze the hydroxylation of phenylpropanoic acid. This method is advantageous due to its selectivity and environmentally friendly nature.
Industrial Production Methods
Industrial production of 2-(2-Hydroxyphenyl)propanoic acid, (2R)-, often employs large-scale chemical synthesis techniques. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. Additionally, purification steps such as crystallization and chromatography are used to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 2-(2-Hydroxyphenyl)propanoic acid, (2R)-, can undergo oxidation reactions to form corresponding quinones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The hydroxyl group in 2-(2-Hydroxyphenyl)propanoic acid, (2R)-, can be substituted with other functional groups such as halogens or alkyl groups. This is often achieved using reagents like thionyl chloride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in the presence of a base or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-(2-Hydroxyphenyl)propanoic acid, (2R)-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is also used in the development of enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: In the industrial sector, 2-(2-Hydroxyphenyl)propanoic acid, (2R)-, is used in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxyphenyl)propanoic acid, (2R)-, involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its antimicrobial activity is linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyphenylacetic acid: Similar in structure but lacks the propanoic acid side chain.
3-(4-Hydroxyphenyl)propanoic acid: Similar but with the hydroxyl group in the para position.
2-(4-Hydroxyphenyl)propanoic acid: Similar but with the hydroxyl group in the para position.
Uniqueness
2-(2-Hydroxyphenyl)propanoic acid, (2R)-, is unique due to its chiral nature and the specific positioning of the hydroxyl group on the phenyl ring. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
1630499-18-1 |
|---|---|
Fórmula molecular |
C9H10O3 |
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
(2R)-2-(2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10O3/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6,10H,1H3,(H,11,12)/t6-/m1/s1 |
Clave InChI |
KRHQRJXHSUXNQY-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1O)C(=O)O |
SMILES canónico |
CC(C1=CC=CC=C1O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


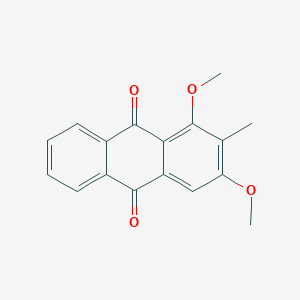
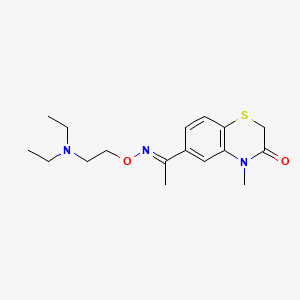
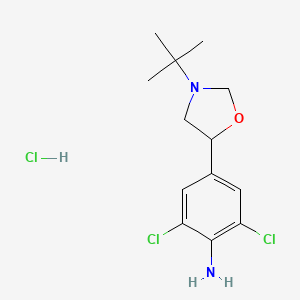
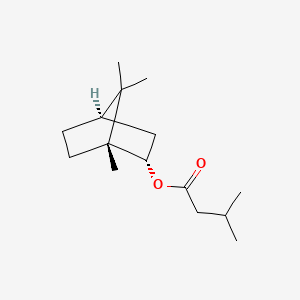

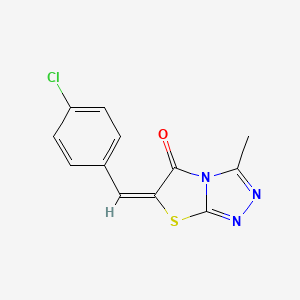
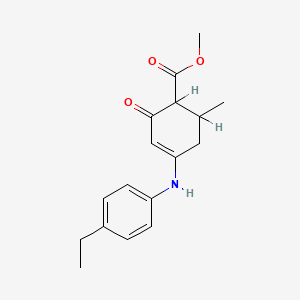
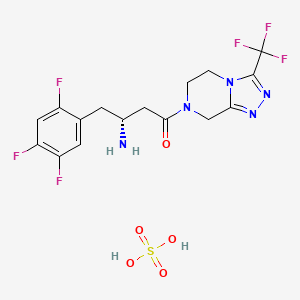

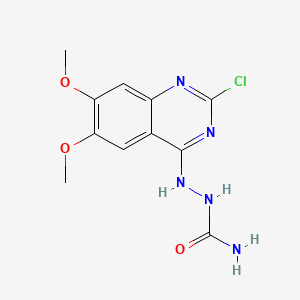

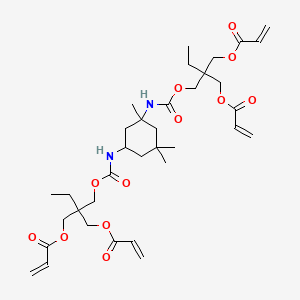

![3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate](/img/structure/B12750020.png)
